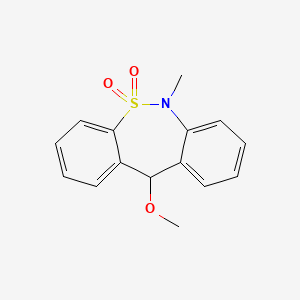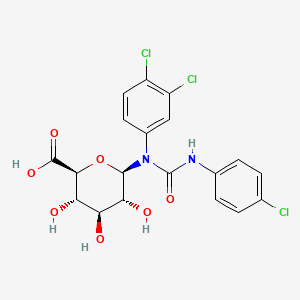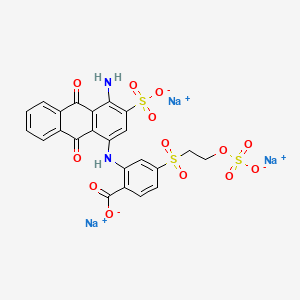
Sodium 2-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-4-((2-(sulphooxy)ethyl)sulphonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SODIUM 2-[(4-AMINO-9,10-DIHYDRO-9,10-DIOXO-3-SULFO-1-ANTHRYL)AMINO]-4-[[2-(SULFOOXY)ETHYL]SULFONYL]BENZOATE is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes multiple functional groups such as amino, sulfo, and sulfooxy groups. This compound is often used in scientific research due to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SODIUM 2-[(4-AMINO-9,10-DIHYDRO-9,10-DIOXO-3-SULFO-1-ANTHRYL)AMINO]-4-[[2-(SULFOOXY)ETHYL]SULFONYL]BENZOATE typically involves the condensation of bromine acid with 2-Amino-5-(2-(sulfooxy)ethylsulfonyl)benzoic acid . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions in specialized reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is usually obtained as a blue powder, which is then purified and packaged for various applications .
Chemical Reactions Analysis
Types of Reactions
SODIUM 2-[(4-AMINO-9,10-DIHYDRO-9,10-DIOXO-3-SULFO-1-ANTHRYL)AMINO]-4-[[2-(SULFOOXY)ETHYL]SULFONYL]BENZOATE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of substituted compounds with varying functional groups .
Scientific Research Applications
SODIUM 2-[(4-AMINO-9,10-DIHYDRO-9,10-DIOXO-3-SULFO-1-ANTHRYL)AMINO]-4-[[2-(SULFOOXY)ETHYL]SULFONYL]BENZOATE has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its reactivity and functional groups.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of SODIUM 2-[(4-AMINO-9,10-DIHYDRO-9,10-DIOXO-3-SULFO-1-ANTHRYL)AMINO]-4-[[2-(SULFOOXY)ETHYL]SULFONYL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the context of its application, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Nuclear Fast Red: A similar compound with applications in biological staining and diagnostics.
Disodium 3-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulphonato-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1-anthryl]amino]-2,4,6-trimethylbenzenesulphonate: Another related compound used in various industrial applications.
Uniqueness
SODIUM 2-[(4-AMINO-9,10-DIHYDRO-9,10-DIOXO-3-SULFO-1-ANTHRYL)AMINO]-4-[[2-(SULFOOXY)ETHYL]SULFONYL]BENZOATE stands out due to its unique combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in research and industrial applications where specific chemical properties are required .
Properties
CAS No. |
85631-81-8 |
|---|---|
Molecular Formula |
C23H15N2Na3O13S3 |
Molecular Weight |
692.5 g/mol |
IUPAC Name |
trisodium;2-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-4-(2-sulfonatooxyethylsulfonyl)benzoate |
InChI |
InChI=1S/C23H18N2O13S3.3Na/c24-20-17(40(32,33)34)10-16(18-19(20)22(27)13-4-2-1-3-12(13)21(18)26)25-15-9-11(5-6-14(15)23(28)29)39(30,31)8-7-38-41(35,36)37;;;/h1-6,9-10,25H,7-8,24H2,(H,28,29)(H,32,33,34)(H,35,36,37);;;/q;3*+1/p-3 |
InChI Key |
SQKJVCVSEFNCTC-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=C(C=CC(=C4)S(=O)(=O)CCOS(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



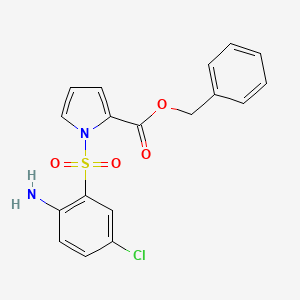

![N-[5-[[[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-2-chlorophenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12728520.png)
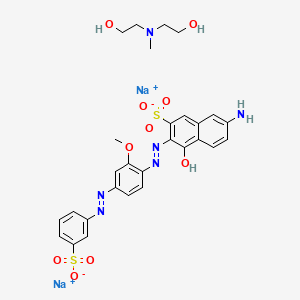


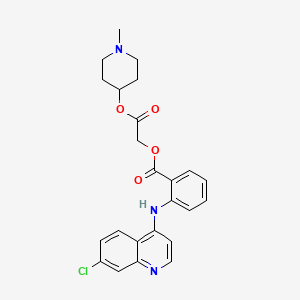


![2-[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl][2-(acetyloxy)ethyl]amino]ethyl chloroacetate](/img/structure/B12728551.png)

